Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is1S/C15H20N2O3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10,16H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Properties
Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate has been explored in the synthesis of new compounds with potential biological properties. For instance, it has been used in the synthesis of new piperidine substituted benzothiazole derivatives. These derivatives, particularly one compound, showed significant antibacterial activity, and another demonstrated notable antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).
Anticancer Potential
The compound has also been incorporated in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole. These derivatives have been evaluated as promising anticancer agents, with some showing strong anticancer activity comparable to doxorubicin, a well-known anticancer drug (Rehman et al., 2018).
Antituberculosis Activity
Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate has been used in designing and synthesizing thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds, particularly one specific analogue, showed significant activity against both Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating potential as antituberculosis agents (Jeankumar et al., 2013).
Application in Integrin Antagonism
The compound has been a part of the development of GPIIb/IIIa integrin antagonists. These antagonists, particularly Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, have shown promise in inhibiting human platelet aggregation, indicating potential for antithrombotic treatment (Hayashi et al., 1998).
Analytical and Spectral Studies
This compound has also been used in analytical and spectral studies. For instance, it was part of a study involving the synthesis and characterization of furan ring containing organic ligands. These studies often aim to understand the chemical properties and potential applications of the synthesized compounds (Patel, 2020).
properties
IUPAC Name |
ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDRJWROSNQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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